5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine
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Overview
Description
5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butylthio group attached to the pyridine ring, along with N,N,6-trimethyl substitutions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine typically involves the introduction of the tert-butylthio group into the pyridine ring. One common method involves the reaction of 2-chloro-5-(tert-butylthio)pyridine with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butylthio group into the pyridine ring, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine involves its interaction with specific molecular targets. The tert-butylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.
tert-Butylthiol: A simpler thiol compound with a tert-butyl group, used as a flavoring agent and in gas odorant blends.
S-(tert-Butylthio)-L-cysteine: Used in peptide synthesis as a protecting group for cysteine.
Uniqueness
5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of tert-butylthio and N,N,6-trimethyl groups makes it a versatile compound for various applications in research and industry .
Biological Activity
5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine is a compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in specific disease models, and relevant case studies.
The compound belongs to a class of pyridine derivatives characterized by the presence of a tert-butylthio group. The synthesis typically involves multi-step procedures starting from readily available pyridine derivatives, which are then modified to introduce the desired functional groups. The synthetic pathways often utilize reactions such as nucleophilic substitution and coupling reactions to achieve the final product.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant inhibitory effects on pro-inflammatory cytokines such as TNF-α. For instance, derivatives with modifications at the C(6)-position have shown over 75% inhibition of TNF-α-induced cell adhesion in vitro at concentrations as low as 1 µM .
- Antiproliferative Effects : In various studies, related compounds have demonstrated the ability to inhibit cell proliferation in cancer models. For example, certain derivatives have been evaluated for their effects on human breast and liver cancer cell lines, showing promising results in reducing cell viability .
- Neuroprotective Properties : Some studies suggest that pyridine derivatives can exhibit neuroprotective effects through antioxidant mechanisms, potentially mitigating neuronal injury in models of ischemia/reperfusion .
In Vivo Efficacy Against Inflammatory Bowel Disease (IBD)
A significant study evaluated the efficacy of related pyridine derivatives in a rat model of IBD induced by trinitrobenzenesulfonic acid (TNBS). The results demonstrated that when administered orally at a dose of 1 mg/kg, these compounds significantly ameliorated disease parameters:
- Weight Recovery : Up to 79% recovery in colon weight and 59% in body weight.
- Myeloperoxidase (MPO) Levels : A reduction in MPO levels indicated decreased neutrophil infiltration and inflammation .
Anticancer Activity
Another investigation assessed the antiproliferative effects of various substituted pyridine analogs on different cancer cell lines, including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Compounds were found to exhibit moderate inhibitory activities against these cell lines, with some achieving IC50 values as low as 0.004 µM .
Data Summary
Activity Type | Model/System | Key Findings |
---|---|---|
Anti-inflammatory | TNF-α-induced cell adhesion | >75% inhibition at 1 µM concentration |
In vivo efficacy | Rat model of IBD | 79% recovery in colon weight; reduced MPO levels |
Antiproliferative | Human cancer cell lines | IC50 values down to 0.004 µM for selective compounds |
Neuroprotective | Ischemia/reperfusion model | Significant attenuation of neuronal injury |
Properties
Molecular Formula |
C12H20N2S |
---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-N,N,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C12H20N2S/c1-9-10(15-12(2,3)4)7-8-11(13-9)14(5)6/h7-8H,1-6H3 |
InChI Key |
MRMFLSACDKSNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C)SC(C)(C)C |
Origin of Product |
United States |
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